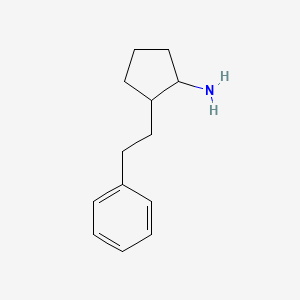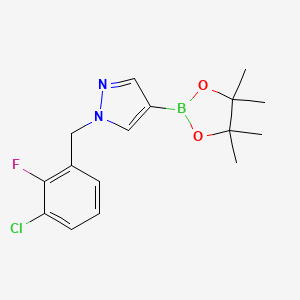![molecular formula C17H21NO4 B2708751 2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol CAS No. 1223891-24-4](/img/structure/B2708751.png)
2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 2,4-dimethoxybenzylamine with 6-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, although it is not intended for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use .
Comparación Con Compuestos Similares
Similar Compounds
2-{[(2,4-Dimethoxybenzyl)amino]methyl}benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.
2,4-Dimethoxybenzylamine: A simpler compound with only the benzylamine moiety.
Uniqueness
2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and phenol groups contribute to its reactivity and potential interactions with biological targets .
Propiedades
IUPAC Name |
2-[[(2,4-dimethoxyphenyl)methylamino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-20-14-8-7-12(16(9-14)22-3)10-18-11-13-5-4-6-15(21-2)17(13)19/h4-9,18-19H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFDFFVCSUZSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=C(C(=CC=C2)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B2708669.png)


![(E)-N-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2708672.png)

![3-Methylbicyclo[1.1.1]pentan-1-ol](/img/structure/B2708674.png)

![Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2708679.png)
![N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide](/img/structure/B2708680.png)

![4-[1-[(3-Cyclopropyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2708685.png)
![N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2708687.png)

